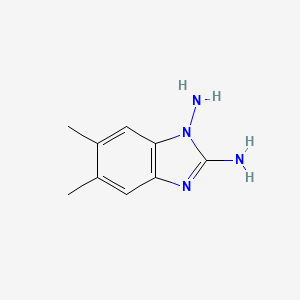
5,6-Dimethylbenzimidazole-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethylbenzimidazole-1,2-diamine is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is particularly notable for its role as a degradation product of vitamin B12 and its potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbenzimidazole-1,2-diamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents. This reaction forms the benzimidazole ring structure. Various methods have been developed to optimize this synthesis, including the use of different catalysts and reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale condensation reactions using o-phenylenediamine and formic acid derivatives. The process may be catalyzed by acids or bases to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethylbenzimidazole-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a wide range of substituted benzimidazole compounds .
Applications De Recherche Scientifique
5,6-Dimethylbenzimidazole-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its potential as an enzyme inhibitor.
Industry: Utilized in the production of various pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 5,6-Dimethylbenzimidazole-1,2-diamine involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,6-Dimethylbenzimidazole-1,2-diamine include other benzimidazole derivatives such as:
- 2-Methylbenzimidazole
- 4,5-Dimethylbenzimidazole
- 5-Methylbenzimidazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 5 and 6 positions of the benzimidazole ring can affect the compound’s ability to interact with biological targets, making it a unique and valuable compound for research and development .
Propriétés
Numéro CAS |
60882-73-7 |
|---|---|
Formule moléculaire |
C9H12N4 |
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
5,6-dimethylbenzimidazole-1,2-diamine |
InChI |
InChI=1S/C9H12N4/c1-5-3-7-8(4-6(5)2)13(11)9(10)12-7/h3-4H,11H2,1-2H3,(H2,10,12) |
Clé InChI |
XAZNNSXRLCQUFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















